Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[221]heptane-2-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by the presence of a tert-butyl group, a hydroxy group, a trifluoromethyl group, and an azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a tert-butylation reaction, which involves the use of tert-butyl chloride and a base such as sodium hydride.
Addition of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, which can be carried out using a suitable oxidizing agent such as hydrogen peroxide.
Incorporation of the trifluoromethyl group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form different derivatives, using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Similar bicyclic structure but lacks the hydroxy and trifluoromethyl groups.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Similar hydroxy and tert-butyl groups but different bicyclic structure.
Tert-butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Similar bicyclic structure with a benzyl group instead of a trifluoromethyl group.
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
Molecular Formula |
C12H18F3NO3 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(17)16-6-7-4-8(16)5-11(7,18)12(13,14)15/h7-8,18H,4-6H2,1-3H3 |
InChI Key |
SOIZNWAZILNKII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2(C(F)(F)F)O |
Origin of Product |
United States |
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